molecular formula C17H21N3 B170193 2-(4-Benzylpiperazin-1-yl)aniline CAS No. 199105-17-4

2-(4-Benzylpiperazin-1-yl)aniline

Cat. No.: B170193
CAS No.: 199105-17-4
M. Wt: 267.37 g/mol
InChI Key: KGTKQCBBMYJSFD-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)aniline is a synthetic compound that belongs to the class of piperazine derivatives. It has the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)aniline plays a significant role in biochemical reactions, primarily through its interaction with dopamine and serotonin receptors. These interactions are crucial as they influence neurotransmission and modulate various physiological processes. The compound binds to these receptors, potentially acting as an agonist or antagonist, thereby affecting the release and uptake of neurotransmitters. Additionally, this compound may interact with other biomolecules such as enzymes involved in neurotransmitter metabolism, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin. This compound may alter gene expression related to neurotransmitter synthesis and degradation, impacting cellular metabolism and overall cell function. In neuronal cells, this compound can modulate synaptic transmission, potentially affecting mood, cognition, and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter receptors. It may inhibit or activate specific enzymes, leading to changes in neurotransmitter levels. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the synthesis of neurotransmitters and their receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to adaptive changes in receptor expression and neurotransmitter levels, potentially resulting in altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems, while higher doses could lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity. The compound’s distribution can affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)aniline typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Toluene-4-sulfonic acid and sodium nitrite are reacted in acetonitrile and water at 0°C for 0.67 hours.

    Step 2: The resulting product is then treated with potassium hydroxide, copper diacetate, and ethylenediamine in N,N-dimethylformamide at 120°C for 16 hours.

    Step 3: Finally, carbonochloridic acid 1-chloro-ethyl ester is added to the mixture in toluene at 90°C for 3 hours, followed by an additional 2 hours at 70°C.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the aniline ring.

    Reduction: The major products are reduced forms of the piperazine ring.

    Substitution: The major products are substituted derivatives of the benzyl group.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)aniline has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)aniline
  • 2-(4-Methylpiperazin-1-yl)aniline
  • 2-(4-Ethylpiperazin-1-yl)aniline

Uniqueness

2-(4-Benzylpiperazin-1-yl)aniline is unique due to its specific benzyl substitution on the piperazine ring, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKQCBBMYJSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403868
Record name 2-(4-benzylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199105-17-4
Record name 2-(4-benzylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a round-bottomed flask equipped with magnetic stirring was added 1-(2-nitrophenyl)-4-benzylpiperazine (42 g, 160 mmol), EtOH (300 mL), and SnCl2.2H2O (Aldrich) (141 g, 624 mmol), and the reaction mixture was warmed to 60° C. for 5 h. The reaction mixture was treated with 1N NaOH (30 mL) and CH2Cl2. The organic layer was separated, and the aqueous layer was extracted with CH2Cl2 (2×30 mL). All organic fractions were combined, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford the amine as a light yellow oil (34 g). MS (ESI, pos. Ion) m/z: 268 (M+H); MS (ESI, neg. Ion) m/z: 266 (M−H). Calc'd for C17H21N3: 267.17.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tin (II) chloride (12.77 g, 67 mmol) was added to a solution of 1-benzyl-4-(2-nitrophenyl)piperazine (4.0 g, 13 mmol) in ethanol (50 mL) and the mixture was heated at 70° C. for 1 h. The solvent was evaporated under reduced pressure and the residue was diluted with ethyl acetate and washed with aqueous sodium hydroxide (2M, 4×). The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc/Hexane (80:20 increasing to 75:25) to give the title compound as a pale yellow solid (2.61 g, 72%), δH (250 MHz, CDCl3) 7.38-7.25 (5H, m), 7.03-6.89 (2H, m), 6.77-6.70 (2H, m), 4.05-3.90 (2H, br s), 3.59 (2H, s), 2.96-2.92 (4H, m), and 2.65-2.55 (4H, br s).
Quantity
12.77 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
72%

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